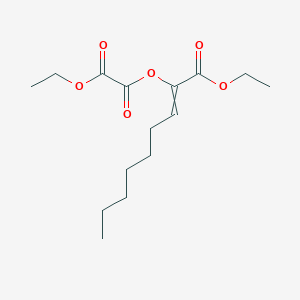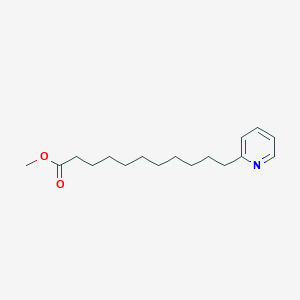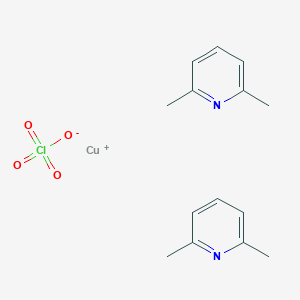![molecular formula C15H13N7O4 B14638583 Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- CAS No. 52052-40-1](/img/structure/B14638583.png)
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- is a complex organic compound with a molecular formula of C15H13N7O4. This compound is characterized by its unique structure, which includes multiple aromatic rings and nitro groups. It is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- typically involves the reaction of hydrazine derivatives with aromatic aldehydes under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products
The major products formed from these reactions include various substituted and reduced derivatives of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonimidic dihydrazide, bis[(4-methylphenyl)methylene]-
- Carbonimidic dihydrazide, bis[(4-chlorophenyl)methylene]-
- Carbonimidic dihydrazide, bis[(4-fluorophenyl)methylene]-
Uniqueness
Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]- is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. This makes it particularly valuable for specific research applications where these properties are desired.
Eigenschaften
CAS-Nummer |
52052-40-1 |
|---|---|
Molekularformel |
C15H13N7O4 |
Molekulargewicht |
355.31 g/mol |
IUPAC-Name |
1,2-bis[(4-nitrophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13N7O4/c16-15(19-17-9-11-1-5-13(6-2-11)21(23)24)20-18-10-12-3-7-14(8-4-12)22(25)26/h1-10H,(H3,16,19,20) |
InChI-Schlüssel |
NKVFRIYDLDMLAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


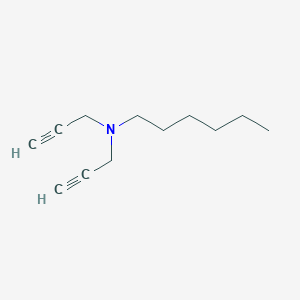
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
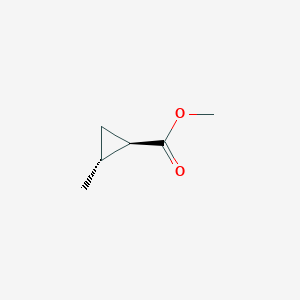

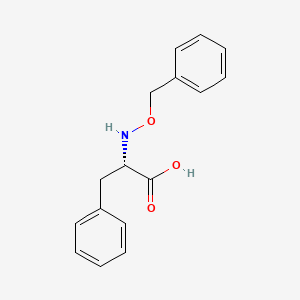
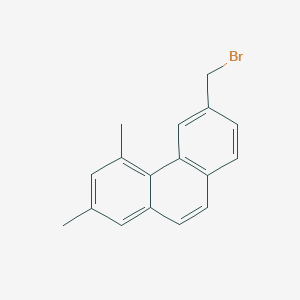

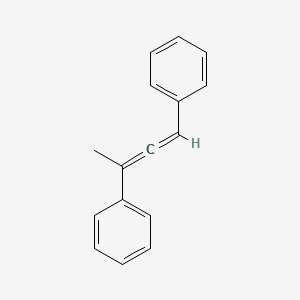

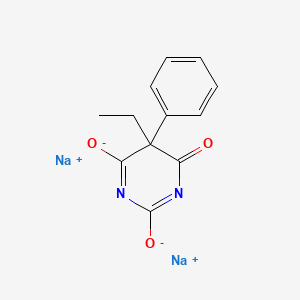
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
